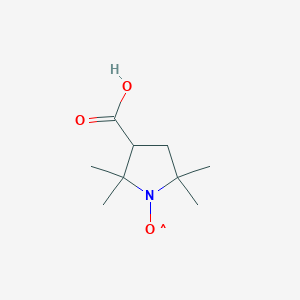

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy

Descripción

Propiedades

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKPVQZFNYXFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275894, DTXSID10871864 | |

| Record name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_62447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2154-68-9, 96623-58-4 | |

| Record name | 2154-68-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Carboxy-PROXYL: Structure, Properties, and Application as a Nitroxide Spin Label

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 3-Carboxy-PROXYL in Molecular Investigation

In the landscape of biophysical research, the ability to probe the structure, dynamics, and interactions of macromolecules is paramount. 3-Carboxy-PROXYL (3-CP) is a stable nitroxide radical that serves as a cornerstone tool in this pursuit.[1] Its defining feature is a stable unpaired electron, which makes it an ideal spin label for Electron Paramagnetic Resonance (EPR) spectroscopy.[1] This technique allows researchers to gain profound insights into protein folding, membrane fluidity, and molecular dynamics in biological systems.[1] The inclusion of a carboxylic acid functional group not only enhances its solubility in aqueous environments, a critical feature for biological studies, but also provides a versatile handle for covalent attachment to target molecules.[1] This guide offers a comprehensive overview of 3-Carboxy-PROXYL, from its fundamental chemical properties to detailed protocols for its application in cutting-edge research.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Carboxy-PROXYL is essential for its effective use in experimental design.

Chemical Structure and Formula

3-Carboxy-PROXYL is a derivative of the pyrrolidine ring system, characterized by a nitroxyl radical and a carboxyl group at the 3-position. The four methyl groups adjacent to the nitroxide moiety provide steric hindrance, which contributes to the stability of the radical.[2]

-

Systematic IUPAC Name: 2,2,5,5-tetramethyl-1-pyrrolidinyloxy-3-carboxylic acid[2]

-

Common Synonyms: 3-(Carboxy)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, 3-Carboxy-PROXYL, free radical[1][3][4]

Physicochemical Data

The following table summarizes the key quantitative data for 3-Carboxy-PROXYL, crucial for laboratory use, including solution preparation and storage.

| Property | Value | Source(s) |

| Molecular Weight | 186.23 g/mol | [1][3][5] |

| Appearance | Off-white to yellow powder/crystals | [1][6] |

| Melting Point | 200 °C (with decomposition) | [1][3][5] |

| Solubility | Soluble in water (partially), methanol (50 mg/ml), acetone, chloroform, and dichloromethane. | |

| Storage Temperature | 2 - 8 °C, desiccated | [1][3][5] |

| Purity | Typically ≥97% | [1][6] |

Section 2: Synthesis and Availability

While 3-Carboxy-PROXYL is readily available from numerous commercial suppliers, understanding its synthesis provides valuable context, particularly when considering derivatives with enhanced properties. Direct, published laboratory synthesis protocols for 3-Carboxy-PROXYL are not common, as it is a well-established commercial reagent.

However, for advanced applications where stability against bioreduction is critical, researchers have developed "sterically shielded" analogs. One such example is the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl , a more reduction-resistant version. A published method for this advanced analog involves a multi-step process starting from commercially available reagents.[2] This synthesis highlights the chemical strategies employed to enhance spin label stability, a crucial consideration for in vivo or cellular studies where reducing agents like ascorbate can diminish the EPR signal.[2] Researchers requiring spin labels with longer half-lives in biological media should consider these advanced, sterically shielded derivatives.

Section 3: Application as a Spin Label in EPR Spectroscopy

The primary application of 3-Carboxy-PROXYL is in a technique called Site-Directed Spin Labeling (SDSL) EPR spectroscopy.[1][6] This powerful method provides information on the local environment and dynamics at a specific site within a macromolecule.

The Principle of Site-Directed Spin Labeling

The core principle of SDSL is to introduce the paramagnetic nitroxide label at a specific, predetermined site in a biomolecule, typically a protein or nucleic acid. The EPR spectrum of the nitroxide radical is highly sensitive to its rotational motion.

-

Unrestricted Motion: When the label is in a solvent-exposed, flexible region of a protein, it tumbles rapidly, resulting in a sharp, well-defined three-line EPR spectrum.

-

Restricted Motion: When the label is attached to a site within a folded protein structure or at an interaction interface, its motion is constrained. This restricted motion leads to a significant broadening of the EPR spectrum.

By analyzing the shape of the EPR spectrum, scientists can deduce information about the local secondary and tertiary structure, conformational changes, and the dynamics of the labeled site on a timescale from picoseconds to microseconds.[1]

Covalent Labeling Strategy: Targeting Primary Amines

The carboxylic acid group of 3-Carboxy-PROXYL is not reactive on its own. It must first be activated to form a reactive ester that can then couple with nucleophilic groups on a protein, most commonly the primary amines found on the side chains of lysine residues and the N-terminus. The most robust and widely used method for this is a two-step reaction involving a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .

Causality of the Two-Step Approach: Using EDC alone can lead to undesirable protein-protein polymerization. EDC activates carboxyl groups (on the spin label and on the protein's aspartate/glutamate residues), which can then react with any nearby amine. The addition of NHS mitigates this. EDC reacts with the carboxyl group of 3-Carboxy-PROXYL to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water but reacts rapidly with NHS to form a more stable, amine-reactive NHS-ester. This ester is sufficiently stable to be purified from the activation reagents before being introduced to the protein, ensuring that only the spin label is activated and preventing modification of the protein's own carboxyl groups. This two-step process provides greater control and specificity in the labeling reaction.

Caption: Chemical workflow for labeling protein amines with 3-Carboxy-PROXYL.

Section 4: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps for activation, conjugation, and purification.

Protocol: Activation of 3-Carboxy-PROXYL with EDC/Sulfo-NHS

This protocol describes the creation of the stable Sulfo-NHS ester of 3-Carboxy-PROXYL.

Materials:

-

3-Carboxy-PROXYL

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Prepare Spin Label Stock: Dissolve 3-Carboxy-PROXYL in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

-

Prepare Reagent Solutions: Immediately before use, weigh out EDC and Sulfo-NHS and dissolve them in Activation Buffer. EDC is moisture-sensitive and hydrolyzes quickly.

-

Expert Insight: Using Sulfo-NHS is preferred for most protein applications as it is water-soluble and results in a water-soluble activated label, preventing potential precipitation issues seen with NHS.

-

-

Activation Reaction: In a microcentrifuge tube, combine the reagents in the following order to achieve a 20-fold molar excess of EDC/Sulfo-NHS over the spin label:

-

50 µL of Activation Buffer

-

10 µL of 100 mM 3-Carboxy-PROXYL stock solution (1 µmol)

-

20 µL of 1 M Sulfo-NHS in Activation Buffer (20 µmol)

-

20 µL of 1 M EDC in Activation Buffer (20 µmol)

-

-

Incubation: Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The resulting solution contains the activated 3-Carboxy-PROXYL-Sulfo-NHS ester, ready for conjugation to the protein.

Protocol: Covalent Labeling of a Protein

This protocol details the conjugation of the activated spin label to a protein containing accessible primary amines.

Materials:

-

Activated 3-Carboxy-PROXYL-Sulfo-NHS ester solution (from Protocol 4.1)

-

Protein of interest (at least 2 mg/mL)

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., spin column with a suitable molecular-weight cutoff)

Procedure:

-

Buffer Exchange: Ensure the protein of interest is in the Coupling Buffer (pH 7.2-8.0) and free of any amine-containing buffers (like Tris). This can be achieved using a desalting column. The slightly alkaline pH is critical as it deprotonates the primary amine, making it a better nucleophile.

-

Conjugation Reaction: Add the activated spin label solution to the protein solution. A 10- to 20-fold molar excess of the spin label over the protein is a good starting point.

-

Example: For 1 mL of a 100 µM protein solution (0.1 µmol), add 10-20 µL of the 100 mM activated spin label stock (assuming 100% activation efficiency for calculation, resulting in a 1-2 µmol addition).

-

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Solution to a final concentration of 50-100 mM. This will react with and cap any unreacted NHS-ester spin label, preventing further reaction. Incubate for 15 minutes.

-

Purification: Remove the unreacted, quenched spin label and byproducts from the labeled protein using a desalting column. Exchange the protein into its final desired buffer for storage or analysis.

-

Validation (Optional but Recommended): The success of the labeling can be confirmed using techniques like Mass Spectrometry (to observe the mass shift corresponding to the attached label) or by quantifying the free radical concentration via EPR and comparing it to the protein concentration.

Caption: Experimental workflow from protein preparation to EPR data analysis.

Section 5: Advantages, Limitations, and Alternatives

Advantages of 3-Carboxy-PROXYL:

-

Versatility: The carboxyl group allows for well-established, reliable coupling to primary amines, which are abundant in proteins.

-

Aqueous Solubility: The polarity imparted by the carboxyl group makes it suitable for use in aqueous buffers required for biological macromolecules.[1]

-

Stability: The PROXYL (pyrrolidine) ring system provides good stability for the nitroxide radical.

Limitations and Considerations:

-

Bioreduction: Like most tetramethyl nitroxides, 3-Carboxy-PROXYL is susceptible to reduction to its EPR-silent hydroxylamine form by cellular reductants like ascorbate. This can limit its utility in living cells or tissue homogenates.[2]

-

Labeling Specificity: Targeting lysine residues can result in heterogeneous labeling, as there are often multiple accessible lysines on a protein's surface. For site-specific information, this can be a drawback.

Field-Proven Alternatives:

-

Cysteine-Reactive Labels (e.g., MTSL): The most common strategy in SDSL is to use cysteine-reactive labels like (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate (MTSL). This approach offers superior site-specificity, as a unique cysteine can be introduced at any desired position via site-directed mutagenesis.

-

Sterically Shielded PROXYL Analogs: For in vivo studies, the aforementioned tetraethyl-substituted PROXYL derivatives offer significantly higher resistance to bioreduction, providing a longer experimental window.[2]

-

Trityl Radicals: For experiments at physiological temperatures or in-cell, trityl-based spin labels are an emerging alternative. They are highly resistant to reduction and have narrow spectral lines, offering high sensitivity.

References

-

Bobko, A. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5761. [Link]

-

G-Biosciences. (n.d.). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved January 12, 2026, from [Link]

-

Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Carboxy-PROXYL (CAS Number: 2154-68-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxy-PROXYL, identified by the CAS number 2154-68-9, is a stable nitroxide radical that serves as a pivotal tool in a multitude of scientific disciplines. Its unique paramagnetic properties, conferred by the unpaired electron on the nitroxyl group, make it an indispensable spin label for Electron Paramagnetic Resonance (EPR) spectroscopy. This guide provides a comprehensive overview of the core physicochemical properties of 3-Carboxy-PROXYL, offering insights into its structural characteristics, solubility, and thermal behavior. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in their respective fields, from studying molecular dynamics to antioxidant research and pharmaceutical development.[1]

I. Chemical Identity and Molecular Structure

3-Carboxy-PROXYL, systematically named 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, possesses a pyrrolidine ring structure with four methyl groups at the 2 and 5 positions, a carboxyl group at the 3 position, and a nitroxyl radical.[1][2][3][4][5] This distinct architecture is fundamental to its stability and utility as a spin probe.

| Identifier | Value |

| CAS Number | 2154-68-9[1][2][3][4][5] |

| Molecular Formula | C₉H₁₆NO₃[1][2][3][4] |

| Molecular Weight | 186.23 g/mol [1][2][3][4] |

| IUPAC Name | 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy[6] |

| Synonyms | 3-Carboxy-proxyl, free radical; 2,2,5,5-Tetramethyl-1-pyrrolidinyl-oxy-3-carboxylic acid[6] |

| InChI Key | GEPIUTWNBHBHIO-UHFFFAOYSA-N[3][4] |

| SMILES | CC1(C)CC(C(O)=O)C(C)(C)N1[O][3][4] |

II. Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Carboxy-PROXYL is paramount for its appropriate handling, storage, and application in experimental design.

A. Physical State and Appearance

Under standard laboratory conditions, 3-Carboxy-PROXYL exists as an off-white to yellow crystalline powder or solid.[1] This physical form is a key consideration for its storage and preparation in various solvent systems.

B. Melting Point

The melting point of 3-Carboxy-PROXYL is reported to be approximately 200 °C with decomposition.[1] This high melting point is indicative of a stable crystalline lattice structure.

C. Solubility Profile

The solubility of 3-Carboxy-PROXYL is a critical parameter for its application in both aqueous and organic media. The presence of the carboxylic acid group enhances its solubility in polar solvents. It is reported to be soluble in water (partly miscible), methanol (50 mg/ml), acetone, dichloromethane, and chloroform.

| Solvent | Solubility |

| Water | Partly miscible |

| Methanol | 50 mg/mL |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

D. Spectral Data

Spectroscopic data is essential for the confirmation of the chemical structure and purity of 3-Carboxy-PROXYL.

-

Infrared (IR) Spectroscopy: The National Institute of Standards and Technology (NIST) provides an IR spectrum for 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy.[7] For carboxylic acids in general, characteristic IR absorptions include a very broad O–H stretch from 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹. For a related compound, 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a C=O stretch was observed at 1709 cm⁻¹.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its paramagnetic nature, obtaining high-resolution NMR spectra of 3-Carboxy-PROXYL itself is challenging. However, NMR data for a structurally similar, sterically shielded analogue, 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, has been reported. The ¹H NMR spectrum of this analogue, after reduction with Zn/CF₃COOH, showed characteristic signals for the ethyl and pyrrolidine protons. The ¹³C NMR spectrum of the nitroxide form displayed signals corresponding to the various carbon atoms in the molecule.[9]

-

Mass Spectrometry: The NIST Chemistry WebBook indicates the availability of a mass spectrum (electron ionization) for 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy.[7] The predicted monoisotopic mass is 186.11302 Da.[10]

III. Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental procedures for determining key physicochemical properties of organic compounds like 3-Carboxy-PROXYL.

A. Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered 3-Carboxy-PROXYL is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

B. Solubility Assessment

Determining the solubility of 3-Carboxy-PROXYL in various solvents is essential for its application in different experimental systems.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, hexane) are chosen for the assessment.

-

Sample and Solvent Addition: A small, accurately weighed amount of 3-Carboxy-PROXYL (e.g., 1-5 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is then added.

-

Mixing: The mixture is vigorously agitated or vortexed for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid remains, the compound is considered insoluble or sparingly soluble in that solvent. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.

Caption: Workflow for Qualitative Solubility Assessment.

IV. Safety, Handling, and Storage

Proper safety precautions, handling procedures, and storage conditions are crucial when working with 3-Carboxy-PROXYL.

-

Safety Precautions: Standard laboratory personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: 3-Carboxy-PROXYL should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.[1][3][4] It should be kept away from oxidizing agents.

V. Conclusion

3-Carboxy-PROXYL (CAS 2154-68-9) is a stable nitroxide radical with well-defined physicochemical properties that underpin its wide-ranging applications in scientific research. Its solid, crystalline nature, distinct melting point, and versatile solubility profile make it a robust tool for EPR spectroscopy and other biochemical studies. Adherence to appropriate safety and handling protocols is essential to ensure its effective and safe use in the laboratory. This guide provides a solid foundation for researchers to confidently incorporate 3-Carboxy-PROXYL into their experimental designs.

VI. References

-

Kirilyuk, I. A., Bobko, A. A., Grigor'ev, I. A., & Zweier, J. L. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(11), 2845. [Link]

-

Kirilyuk, I. A., Bobko, A. A., Grigor'ev, I. A., & Zweier, J. L. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(11), 2845. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy. In NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. (2022). Molecules, 27(10), 3123. [Link]

-

Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... - ResearchGate. (n.d.). Retrieved from [Link]

-

MilliporeSigma. (n.d.). 3-Carboxy-PROXYL. Retrieved from [Link]

-

PubChem. (n.d.). 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (C9H16NO3). Retrieved from [Link]

-

Pollard, T. D., & Cooper, J. A. (2000). Synthesis of (3R)-Carboxy Pyrrolidine (a β-Proline Analogue) and its Oligomer. Tetrahedron Letters, 41(42), 8115-8118. [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Meléndez, E., et al. (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. IUCrData, 6(5). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy [webbook.nist.gov]

- 7. 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - 3-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (C9H16NO3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy: Nomenclature, Properties, and Applications

For researchers, scientists, and drug development professionals, the precise identification and understanding of chemical entities are paramount. This guide provides a comprehensive overview of the stable nitroxide radical commonly known as 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, focusing on its nomenclature, chemical identity, and key applications in scientific research.

Section 1: Core Identity and Nomenclature

The compound with the CAS Number 2154-68-9 is a versatile and stable nitroxide radical that serves as an invaluable tool in a multitude of scientific and industrial applications.[1] Its unique structure, featuring a pyrrolidine ring with a carboxylic acid functional group and four methyl substituents, underpins its utility.[2] The bulky tetramethyl groups provide steric hindrance, which contributes to its stability and influences its reactivity.[2]

Unambiguous Identification: IUPAC Nomenclature and CAS Number

To ensure clarity and avoid ambiguity in scientific communication, standardized nomenclature is essential. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid .[3] However, it is most commonly identified in chemical databases and literature by its Chemical Abstracts Service (CAS) Registry Number: 2154-68-9 .[2][4][5][6][7]

A Landscape of Synonyms: Common and Commercial Names

In literature and commercial catalogs, this compound is referred to by a variety of synonyms. This can often be a source of confusion. The most prevalent synonym is 3-Carboxy-PROXYL .[1][4][6] The "PROXYL" suffix is a common shorthand for the 2,2,5,5-tetramethyl-1-pyrrolidinyloxy radical moiety. The "3-Carboxy" prefix indicates the position of the carboxylic acid group on the pyrrolidine ring.

Other frequently encountered synonyms include:

-

2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxylic acid[2]

-

3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-Oxyl Free Radical[3]

The following table summarizes the key identifiers for this compound:

| Identifier | Value |

| CAS Number | 2154-68-9[1][4][5][6][7] |

| IUPAC Name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid[3] |

| Common Synonym | 3-Carboxy-PROXYL[1][4][6] |

| Molecular Formula | C₉H₁₆NO₃[1][4][5] |

| Molecular Weight | 186.23 g/mol [1][4][5] |

Structural Representation and Chemical Descriptors

The chemical structure of 3-Carboxy-PROXYL is fundamental to its function. The presence of the unpaired electron on the nitroxide group makes it paramagnetic, which is the basis for its use in Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

Caption: 2D structure of 3-Carboxy-PROXYL.

Section 2: Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-Carboxy-PROXYL is crucial for its proper storage, handling, and application in experimental settings.

| Property | Value |

| Appearance | Off-white to yellow powder[1] |

| Purity | ≥98% (GC)[1] |

| Melting Point | 200 °C (decomposes)[1] |

| Storage Temperature | 2-8 °C[1][4] |

| Solubility | Soluble in acetone, dichloromethane, and methanol.[6] The carboxylic acid group enhances its solubility in aqueous environments.[1] |

Section 3: Core Applications in Scientific Research

3-Carboxy-PROXYL is a versatile tool with a broad range of applications in both academic research and industrial settings.[2] Its utility stems from its nature as a stable nitroxide radical.

Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy

The primary application of 3-Carboxy-PROXYL is as a spin label in EPR spectroscopy.[1] This technique allows researchers to probe the structure and dynamics of macromolecules and biological systems. When covalently attached to a molecule of interest, such as a protein or a lipid, the EPR spectrum of the nitroxide radical provides information about the local environment, including:

-

Molecular Dynamics and Protein Folding: Studying the mobility of the spin label provides insights into the flexibility and conformational changes of proteins.[1]

-

Membrane Fluidity: By incorporating the spin label into lipid bilayers, researchers can investigate the fluidity and dynamics of cell membranes.[1]

-

Molecular Interactions: Changes in the EPR spectrum upon binding of a ligand or another molecule can be used to study molecular interactions.[1]

Caption: Experimental workflow for EPR spin labeling.

Antioxidant and Radical Scavenging Research

Due to its ability to scavenge free radicals, 3-Carboxy-PROXYL is a valuable compound in studies investigating oxidative stress and the development of antioxidant therapies.[1][2] Its stable radical nature allows it to react with and neutralize more reactive and damaging free radicals.

Other Notable Applications

-

Drug Development: It is used in pharmaceutical formulations to study drug stability and interactions.[1]

-

Polymer Science: It acts as a stabilizer in polymer formulations, enhancing their longevity and performance.[1]

-

Environmental Monitoring: This compound can be used to assess the oxidative status of environmental samples.[1]

Section 4: Experimental Protocols

Covalent Labeling of Proteins with 3-Carboxy-PROXYL

This protocol outlines a general procedure for the covalent attachment of 3-Carboxy-PROXYL to a protein for EPR studies. The carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines (e.g., lysine residues) on the protein surface.

Materials:

-

3-Carboxy-PROXYL

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4)

-

Size-exclusion chromatography column

Procedure:

-

Activation of 3-Carboxy-PROXYL:

-

Dissolve 3-Carboxy-PROXYL, DCC (or EDC), and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF or DMSO.

-

Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of 3-Carboxy-PROXYL.

-

-

Labeling Reaction:

-

Add the activated 3-Carboxy-PROXYL NHS ester solution dropwise to the protein solution while gently stirring. A typical molar ratio of label to protein is 10:1 to 20:1.

-

Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours.

-

-

Removal of Unreacted Label:

-

Separate the spin-labeled protein from the unreacted spin label using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and by EPR spectroscopy (for the spin label).

-

-

Characterization:

-

Determine the labeling efficiency by comparing the concentration of the bound spin label (determined by EPR) to the protein concentration (determined by a protein assay such as Bradford or BCA).

-

Conclusion

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, most commonly known as 3-Carboxy-PROXYL, is a cornerstone compound for researchers in biophysics, biochemistry, and materials science. Its well-defined chemical identity, characterized by the CAS number 2154-68-9, and its unique properties as a stable nitroxide radical, make it an indispensable tool for elucidating molecular structure and dynamics. A clear understanding of its nomenclature and various synonyms is crucial for navigating the scientific literature and ensuring the reproducibility of experimental results.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2154-68-9: 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidiny… [cymitquimica.com]

- 3. 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | C9H17NO3 | CID 92169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-カルボキシ-PROXYL 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. usbio.net [usbio.net]

- 7. 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy [webbook.nist.gov]

- 8. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]

The Nitroxide Spy: An In-depth Technical Guide to Foundational Research on Spin Labels

For researchers, scientists, and drug development professionals venturing into the molecular world, understanding the intricate dance of proteins is paramount. This guide provides a comprehensive exploration of nitroxide spin labels, powerful paramagnetic "spies" that, when combined with Electron Paramagnetic Resonance (EPR) spectroscopy, unveil the secrets of protein structure, dynamics, and interactions. We will delve into the fundamental principles, from the chemistry of nitroxides to the sophisticated spectroscopic techniques that translate their signals into meaningful biological insights. This document is designed to be a self-contained resource, offering both theoretical grounding and practical, field-proven methodologies.

The Heart of the Matter: Understanding the Nitroxide Spin Label

Nitroxide radicals are stable organic molecules containing a nitroxyl group (N-O•) where the unpaired electron is primarily localized.[1][2] This unpaired electron is the key to their utility as spin labels. The steric protection afforded by adjacent bulky groups, typically methyl groups, confers remarkable stability to the radical, making it suitable for biophysical studies.[2] The five- or six-membered heterocyclic rings that form the scaffold of most nitroxide labels provide a robust framework for chemical functionalization, allowing them to be specifically attached to biomolecules.[2]

The EPR spectrum of a nitroxide is characterized by a three-line pattern arising from the hyperfine interaction between the unpaired electron and the nitrogen nucleus (¹⁴N, nuclear spin I=1).[1] The shape and width of these lines are exquisitely sensitive to the rotational motion of the nitroxide.[3][4] This sensitivity forms the basis of using nitroxide spin labels to probe the local environment and dynamics of a protein.[3][4]

A variety of nitroxide spin labels have been synthesized, each with specific properties and applications. The choice of label depends on the scientific question being addressed, with factors such as linker length, rigidity, and resistance to cellular reduction playing a crucial role.[5]

Table 1: Properties of Common Nitroxide Spin Labels

| Spin Label | Reactive Group | Target Residue | Key Characteristics |

| MTSL ( (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate) | Methanethiosulfonate | Cysteine | The most widely used label; forms a disulfide bond; relatively small size minimizes perturbation.[1][6][7] |

| MA-PX (3-Maleimido-PROXYL) | Maleimide | Cysteine | Forms a stable thioether bond, resistant to reducing agents.[3] |

| Iodo-PROXYL | Iodoacetamide | Cysteine | Another common cysteine-reactive label forming a stable thioether bond. |

| NOX (5-amino-1,1,3,3-tetramethyl-isoindolin-2-yloxyl) | Amine | Tyrosine | Targets tyrosine residues via a Mannich-type reaction, offering an alternative to cysteine labeling.[4] |

| TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) | Carboxylic Acid | Peptide Synthesis | A spin-labeled amino acid that can be incorporated directly during peptide synthesis for rigid labeling.[5] |

Site-Directed Spin Labeling (SDSL): Placing the Spy with Precision

The power of nitroxide spin labels lies in their site-specific placement within a biomolecule, a technique known as Site-Directed Spin Labeling (SDSL).[3][6][8] Pioneered by Hubbell and coworkers, SDSL allows researchers to probe specific regions of a protein, providing residue-level information.[6][9]

The most common approach involves cysteine-substitution mutagenesis.[9][10] This process entails:

-

Removing Native Cysteines: If the protein of interest contains native cysteine residues that are not the target for labeling, they are mutated to another amino acid, typically alanine or serine, to prevent non-specific labeling.[10]

-

Introducing a Unique Cysteine: A single cysteine residue is introduced at the desired position in the protein sequence via site-directed mutagenesis.[10]

-

Covalent Attachment of the Spin Label: The purified protein is then reacted with a sulfhydryl-specific nitroxide reagent, such as MTSL, which covalently attaches the spin label to the cysteine's thiol group.[9][11]

Alternative strategies exist for labeling other amino acids, such as tyrosine, or for incorporating spin-labeled unnatural amino acids during protein expression, expanding the toolkit for SDSL.[1][4][12]

Experimental Workflow: A Step-by-Step Guide to SDSL

The following diagram illustrates the typical workflow for an SDSL experiment, from protein expression to EPR data acquisition.

Caption: The four-pulse DEER/PELDOR sequence for measuring inter-spin distances.

A Practical Protocol: Site-Directed Spin Labeling of a Protein with MTSL

This section provides a generalized, step-by-step protocol for labeling a cysteine-containing protein with MTSL.

Materials:

-

Purified, cysteine-mutant protein in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-7.5).

-

MTSL (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate) stock solution (e.g., 100 mM in anhydrous DMSO or acetonitrile).

-

Reducing agent (e.g., DTT or TCEP).

-

Size-exclusion chromatography column or dialysis membrane for buffer exchange and removal of excess label.

-

EPR tubes and spectrometer.

Protocol:

-

Protein Preparation:

-

Ensure the protein concentration is accurately determined.

-

If the protein has been stored in the presence of a reducing agent, it must be removed prior to labeling. This can be achieved by dialysis or size-exclusion chromatography.

-

-

Reduction of Cysteine Residue (Optional but Recommended):

-

Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature to ensure the cysteine thiol is in its reduced state. [3] * Remove the reducing agent by buffer exchange.

-

-

Spin Labeling Reaction:

-

Removal of Unreacted Spin Label:

-

It is crucial to remove the free, unreacted spin label as it will contribute to the EPR spectrum. This is typically done using size-exclusion chromatography or extensive dialysis. [3]

-

-

Verification of Labeling:

-

The labeling efficiency can be estimated by comparing the EPR signal intensity of the labeled protein to a standard of known concentration.

-

Mass spectrometry can also be used to confirm the covalent attachment of the spin label.

-

-

EPR Sample Preparation and Data Acquisition:

-

Concentrate the labeled protein to the desired concentration for EPR measurements.

-

Load the sample into an appropriate EPR tube.

-

Acquire CW-EPR or pulsed EPR (DEER/PELDOR) data according to the instrument's operating procedures.

-

Applications in Drug Discovery and Development

The insights gained from nitroxide spin labeling and EPR spectroscopy have significant implications for drug discovery and development. This powerful combination can be used to:

-

Characterize Drug-Target Interactions: By placing a spin label near a binding pocket, it is possible to monitor conformational changes in the target protein upon drug binding.

-

Screen for Ligand Binding: Changes in the EPR spectrum can be used as a readout for ligand binding, enabling high-throughput screening of compound libraries. [13]* Understand Allosteric Regulation: DEER can be used to map the propagation of conformational changes from an allosteric site to the active site of an enzyme.

-

Study Membrane Proteins: SDSL-EPR is particularly well-suited for studying the structure and dynamics of membrane proteins in a native-like lipid environment, a class of proteins that are notoriously difficult to study by other methods and are important drug targets. [14][15]* In-Cell EPR: Recent advances are enabling the study of spin-labeled proteins directly within living cells, providing a more physiologically relevant understanding of protein function and drug action. [6][16]

Conclusion: The Future is Labeled

Nitroxide spin labels, in concert with EPR spectroscopy, provide a versatile and powerful platform for elucidating the structure and dynamics of proteins at a level of detail that is often inaccessible to other techniques. From fundamental biophysical research to the front lines of drug discovery, the ability to place these tiny paramagnetic spies at specific locations within a protein continues to yield profound insights into the molecular machinery of life. As new spin labels with enhanced properties and more sophisticated EPR techniques are developed, the future of this field promises even more exciting discoveries.

References

-

Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. [Link]

-

Klare, J. P., et al. (2020). Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry. Angewandte Chemie International Edition, 59(31), 12806-12810. [Link]

-

Di Nola, A., et al. (2023). Spectroscopically Orthogonal Spin Labels in Structural Biology at Physiological Temperatures. The Journal of Physical Chemistry B, 127(30), 6649–6657. [Link]

-

Jeschke, G., et al. (2021). Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules. Journal of the American Chemical Society, 143(43), 17996–18013. [Link]

-

Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. [Link]

- Guignard, C., et al. (2017). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. In Biostructural EPR: Epr-Based Distance Measurements In The Nanometer Range.

-

Rajca, A. (n.d.). Nitroxide Spin Labels. Rajca Research Group at UNL. [Link]

-

Roser, P., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Organic & Biomolecular Chemistry, 14(23), 5468-5476. [Link]

-

Meyer, V., et al. (2015). Determination of nitroxide spin label conformations via PELDOR and X-ray crystallography. Physical Chemistry Chemical Physics, 17(27), 17765-17768. [Link]

-

Columbus, L., & Hubbell, W. L. (2011). Structure and dynamics of a conformationally constrained nitroxide side chain and applications in EPR spectroscopy. Proceedings of the National Academy of Sciences, 108(39), 16255-16260. [Link]

-

Salvi, N., et al. (2017). Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. Frontiers in Molecular Biosciences, 4, 6. [Link]

-

Mchaourab, H. S., et al. (1999). Nitroxide Spin-Spin Interactions: Applications to Protein Structure and Dynamics. Annual Review of Biophysics and Biomolecular Structure, 28(1), 129-155. [Link]

-

Isas, J. M., et al. (2002). Structural origin of weakly ordered nitroxide motion in spin-labeled proteins. Biochemistry, 41(48), 14455-14463. [Link]

-

Bridges, M. D., et al. (2023). A Highly Ordered Nitroxide Side Chain for Distance Mapping and Monitoring Slow Structural Fluctuations in Proteins. Applied Magnetic Resonance, 54(12), 1629-1650. [Link]

-

Jeschke, G., et al. (2021). Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules. Journal of the American Chemical Society, 143(43), 17996–18013. [Link]

-

Jeschke, G., et al. (2021). Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules. Journal of the American Chemical Society, 143(43), 17996–18013. [Link]

-

Yang, Z., et al. (2018). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Angewandte Chemie International Edition, 57(9), 2413-2417. [Link]

-

Hubbell, W. L., & Altenbach, C. (1998). Site-Directed Spin Labeling of Proteins. In Methods in Molecular Biology, vol 125, 221-229. [Link]

-

Sahu, I. D., & Lorigan, G. A. (2020). Site Directed Spin Labeling. Encyclopedia MDPI. [Link]

-

Jeschke, G. (2022). 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]

-

Schmidt, M. (2021). Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy. University of Bonn. [Link]

-

Lovett, J. E., et al. (2017). Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modifica. Electron Paramagnetic Resonance, 25, 1-34. [Link]

-

López, C. J., et al. (2014). Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins. Biochemistry, 53(38), 6023–6034. [Link]

-

Various Authors. (n.d.). Spin label – Knowledge and References. Taylor & Francis. [Link]

-

Klebba, P. E., et al. (2013). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. In Methods in Molecular Biology, vol 966, 337-353. [Link]

-

Sahu, I. D., & Lorigan, G. A. (2018). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. Membranes, 8(3), 57. [Link]

-

Goldfarb, D. (2015, May 17). Lecture 3: Nitroxide spin labels and Pulse EPR. YouTube. [Link]

-

Valgimigli, L., et al. (2020). gem ‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. Chemistry – A European Journal, 26(6), 1259-1270. [Link]

-

Bowen, A. M., et al. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 21(11), 1538. [Link]

-

Corvaja, C., et al. (2021). Nitroxide Spin Labels for Exploring Relationships Between Molecular Structure, Microenvironment and EPR Parameters: A Mini-review Dedicated to Carlo Corvaja. Applied Magnetic Resonance, 52(10-11), 1221-1241. [Link]

-

Noda, M., et al. (2023). Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. Chemical Society Reviews, 52(2), 522-539. [Link]

-

Cammack, R. (n.d.). EPR SPECTROSCOPY OF PROTEINS. ResearchGate. [Link]

-

Bruker. (n.d.). EPR in Life Science. Bruker. [Link]

-

Bonucci, A., et al. (2021). EPR properties of the nitroxide-based spin labels: A) Energy levels... ResearchGate. [Link]

-

Griffith, O. H., & Waggoner, A. S. (1969). Nitroxide Free Radicals: Spin Labels for Probing Biomolecular Structure. Accounts of Chemical Research, 2(1), 17-24. [Link]

-

Hartman, K. B., et al. (2015). Nitroxide Radicals@US-Tubes: New Spin Labels for Biomedical Applications. Journal of the American Chemical Society, 137(13), 4492-4499. [Link]

-

Lerch, M. T., et al. (2015). Saturation Recovery EPR and Nitroxide Spin Labeling for Exploring Structure and Dynamics in Proteins. In Methods in Enzymology, vol 564, 3-33. [Link]

-

Wang, X., et al. (2017). Synthesis of structurally defined nitroxide spin-labeled glycolipids as useful probes for electron paramagnetic resonance (EPR) spectroscopy studies of cell surface glycans. Beilstein Journal of Organic Chemistry, 13, 2036-2042. [Link]

Sources

- 1. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]

- 2. st-andrews.ac.uk [st-andrews.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. Rajca Research Group at UNL: Nitroxide Spin Labels [chemweb.unl.edu]

- 6. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]

- 7. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EPR in Life Science | Bruker [bruker.com]

- 16. Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05907J [pubs.rsc.org]

exploring the stability of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy radical

An In-Depth Technical Guide to the Stability of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy Radical

Authored by: A Senior Application Scientist

Foreword: Beyond Persistence – Understanding True Stability

In the realm of paramagnetic species, the term "stable radical" is often used, yet the concept of stability is multifaceted and context-dependent. The 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy radical, commonly known as 3-Carboxy-PROXYL, stands as a cornerstone of spin labeling and probing studies due to its remarkable persistence. However, for researchers in drug development and the broader life sciences, persistence under ideal, isolated conditions is insufficient. True stability must be quantified within the complex, dynamic, and often aggressive environments characteristic of biological systems.

This guide moves beyond a simple acknowledgment of the radical's persistence. It provides a technical deep-dive into the chemical principles governing its stability and the practical methodologies required to assess it under physiologically relevant conditions. We will explore the intrinsic structural features that confer its stability and dissect the extrinsic factors—pH, temperature, and the ever-present redox environment—that challenge it. The protocols and insights presented herein are designed to equip researchers with the tools to confidently evaluate and predict the performance of 3-Carboxy-PROXYL in their specific applications, ensuring data integrity and experimental success.

The Intrinsic Stability of 3-Carboxy-PROXYL: A Structural Perspective

The notable stability of nitroxide radicals like 3-Carboxy-PROXYL is not accidental; it is a direct consequence of its molecular architecture. Two primary features work in concert to minimize the inherent reactivity of the unpaired electron.

-

Steric Hindrance: The four methyl groups at the α-positions to the nitrogen atom (the 2,2,5,5-tetramethyl configuration) act as bulky steric shields.[1][2] This steric bulk kinetically hinders bimolecular reactions, particularly radical-radical disproportionation or dimerization, which are common decay pathways for less protected radicals.[1][3]

-

Electron Delocalization: The unpaired electron is not localized solely on the oxygen atom. It is delocalized across the N-O bond, a resonance-stabilized 2-center, 3-electron system.[2] This delocalization lowers the energy of the radical, contributing to its thermodynamic stability.[4][5]

The combination of kinetic protection from the bulky methyl groups and thermodynamic stabilization from resonance makes the pyrrolidinooxy core exceptionally robust.

Key Factors Influencing Extrinsic Stability

While its structure provides a high baseline of stability, the utility of 3-Carboxy-PROXYL in real-world applications is dictated by its interactions with the surrounding environment.

The Redox Environment: A Three-State System

The nitroxide radical exists in a dynamic equilibrium with its one-electron reduced form, the hydroxylamine, and its one-electron oxidized form, the oxoammonium cation.[1] Understanding these transformations is critical for interpreting stability data.

-

Reduction to Hydroxylamine: In biological systems, the presence of endogenous reducing agents like ascorbic acid (Vitamin C) or thiols (e.g., glutathione) can readily reduce the nitroxide to its corresponding hydroxylamine.[6] This is a crucial consideration in cellular studies, as the hydroxylamine is diamagnetic and therefore "EPR silent."[1] The rate of this reduction is a key metric of the radical's stability in a given biological milieu.

-

Oxidation to Oxoammonium Cation: Conversely, oxidizing species can abstract an electron to form the oxoammonium cation. This cation is highly reactive and can participate in various chemical reactions, representing another pathway for radical degradation.

-

Reactions with Other Radicals: 3-Carboxy-PROXYL can react with other radical species. A notable example is its ability to scavenge superoxide radicals (O₂•⁻), acting as a superoxide dismutase (SOD) mimic.[1] In this catalytic cycle, the nitroxide is oxidized to the oxoammonium cation by one superoxide molecule and then reduced back to the nitroxide by a second superoxide molecule.[1]

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Fig 1: Redox states of the nitroxide radical."; fontname = "Arial"; fontsize = 10; } enddot

The Influence of pH

The carboxylic acid moiety (-COOH) on the pyrrolidine ring makes 3-Carboxy-PROXYL a pH-sensitive probe. The protonation state of this group can influence:

-

Solubility: The deprotonated carboxylate form is more soluble in aqueous media than the protonated carboxylic acid form.

-

Redox Potential: The ease of oxidation or reduction of the nitroxide can be affected by the local pH, which in turn alters its stability in the presence of redox agents. For instance, the catalytic rate constants for SOD mimetic activity of nitroxides are known to increase at lower pH values.[1]

Temperature Effects

Temperature primarily affects the kinetics of degradation reactions. As with most chemical reactions, an increase in temperature will generally increase the rate of radical decay in the presence of reactive species. In the context of Electron Paramagnetic Resonance (EPR) spectroscopy, temperature also significantly impacts the rotational motion of the molecule, which alters the shape and width of the spectral lines.[7] While this is a key parameter for studying molecular dynamics, it must be accounted for when assessing stability via signal intensity decay, as line broadening can affect the accuracy of signal integration.

Experimental Protocols for Stability Assessment

A multi-pronged approach is recommended to robustly characterize the stability of 3-Carboxy-PROXYL.

Primary Assay: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the most direct and powerful technique for studying nitroxide radicals, as it specifically detects species with unpaired electrons.[8] A typical stability assay involves monitoring the decay of the EPR signal intensity over time in the presence of a chemical or environmental stressor.

Protocol: Assessing Stability against a Reducing Agent (Ascorbate)

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of 3-Carboxy-PROXYL in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare a fresh 1 M stock solution of sodium ascorbate in the same buffer. Causality Note: Ascorbate solutions are prone to oxidation and should be prepared fresh immediately before use to ensure accurate and reproducible concentrations.

-

-

Sample Preparation:

-

In an EPR-grade capillary tube or flat cell, prepare the final reaction mixture. For a final concentration of 100 µM radical and 10 mM ascorbate, mix the appropriate volumes of buffer, radical stock, and ascorbate stock.

-

Prepare a control sample containing only the radical and buffer to measure its intrinsic stability under the experimental conditions.

-

-

EPR Spectrometer Setup:

-

Tune the spectrometer according to the manufacturer's instructions.

-

Use standardized settings for reproducible measurements. A typical set of X-band (9 GHz) parameters would be:

-

Center Field: ~3515 G (adjust for g ≈ 2.0056)

-

Sweep Width: 100 G

-

Microwave Frequency: ~9.87 GHz

-

Microwave Power: 0.5 - 1.0 mW. Causality Note: Keep power low to avoid signal saturation, which can artificially compress the signal amplitude and lead to inaccurate quantification.[6]

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5 - 1.0 G. Causality Note: The modulation amplitude should be optimized to maximize signal-to-noise without causing artificial line broadening.

-

Time Constant: 20-40 ms

-

-

-

Data Acquisition:

-

Record an initial spectrum (t=0) immediately after adding the ascorbate and mixing.

-

Record subsequent spectra at regular time intervals (e.g., every 1, 2, 5, or 10 minutes) for a duration sufficient to observe significant signal decay.

-

-

Data Analysis:

-

For each spectrum, calculate the double integral of the signal. The double integral is directly proportional to the total number of unpaired spins, and thus the radical concentration.[6]

-

Plot the normalized double integral value against time.

-

Fit the decay curve to an appropriate kinetic model (e.g., first-order or second-order decay) to determine the rate constant (k) and half-life (t₁/₂) of the radical under the tested conditions.

-

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Fig 2: Workflow for assessing radical stability via EPR."; fontname = "Arial"; fontsize = 10; } enddot

Complementary Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

While EPR quantifies the disappearance of the parent radical, it does not identify the resulting products. LC-MS is an invaluable tool for elucidating the degradation pathway.[9]

Protocol: Identification of Degradation Products

-

Reaction: Set up a scaled-up version of the reaction used in the EPR assay to generate a sufficient quantity of degradation products.

-

Sample Quenching: At various time points, take an aliquot of the reaction mixture and quench the reaction, if necessary (e.g., by rapid dilution or pH change).

-

Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column). Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent radical from its more polar degradation products (like the hydroxylamine).

-

Mass Spectrometric Detection: Analyze the column eluent using an electrospray ionization mass spectrometer (ESI-MS).

-

Analysis: Identify the parent radical by its expected mass-to-charge ratio (m/z). Look for new peaks that appear over time in the chromatogram and identify their m/z values. The expected hydroxylamine product would have an m/z two units higher than the parent radical due to the addition of two hydrogen atoms (one to the oxygen and one to the nitrogen, followed by ionization).

Data Presentation and Interpretation

For clarity and comparative purposes, stability data should be summarized in a structured format.

Table 1: Comparative Stability of 3-Carboxy-PROXYL under Various Conditions

| Condition | Stressor Concentration | Half-Life (t₁/₂) [min] | Apparent Rate Constant (k) [min⁻¹] |

| PBS, pH 7.4, 25°C | None (Control) | > 240 | < 0.002 |

| PBS, pH 7.4, 25°C | 1 mM Ascorbate | 45.5 | 0.0152 |

| PBS, pH 7.4, 25°C | 10 mM Ascorbate | 5.1 | 0.1359 |

| PBS, pH 5.0, 25°C | 10 mM Ascorbate | 4.6 | 0.1507 |

| PBS, pH 7.4, 37°C | 10 mM Ascorbate | 2.9 | 0.2390 |

Note: Data presented are illustrative and should be determined experimentally.

The data clearly demonstrate that the stability of 3-Carboxy-PROXYL is highly dependent on its environment. The radical is exceptionally stable in buffer alone but degrades rapidly in the presence of a reducing agent. This degradation is accelerated by increasing the concentration of the reducing agent, lowering the pH, or increasing the temperature.

Conclusion

The 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy radical is a powerful tool, but its effective use hinges on a thorough understanding of its stability profile. Its intrinsic stability, conferred by steric hindrance and resonance, is challenged by the redox, pH, and thermal conditions of its environment. By employing rigorous quantitative methods like EPR spectroscopy to measure decay kinetics and complementary techniques like LC-MS to identify degradation products, researchers can precisely characterize the behavior of this radical. This knowledge is paramount for designing robust experiments, correctly interpreting data, and ultimately advancing research in drug discovery and development where the fate of such molecular probes is of critical importance.

References

- Increased stability of nitroxide radicals in ionic liquids: more than a viscosity effect. Physical Chemistry Chemical Physics.

- An EPR Study on Highly Stable Nitroxyl-Nitroxyl Biradicals for Dynamic Nuclear Polarization Applications at High Magnetic Fields.

- The Chemistry and Biology of Nitroxide Compounds.

- Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications.

- Nitroxide-mediated radical polymeriz

- Satellite lines in the EPR spectra of nitroxide radicals: experimental data and DFT calculations.

- Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy.

- Characterization of Stable Nitroxide Radicals on the Basis of Adduct Chromophore-Hindered Amine Utilizing EPR Spectroscopy in Solution and Polymer Matrix.

- Nitroxide spin probes and labels. Chemistry LibreTexts.

- Increased Stability of Nitroxide Radicals in Ionic Liquids: More than a Viscosity Effect.

- Tuning the stability of organic radicals: from covalent approaches to non-covalent approaches.

- Efficient Degradation of Tetracycline via Cobalt Phosphonate-Activated Peroxymonosulfate: Mechanistic Insights and Catalytic Optimiz

- 3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-Oxyl Free Radical. TCI Chemicals.

- Effect of pH and temperature on the corrosion potential of alloy 22 in aerated solutions.

Sources

- 1. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]

- 3. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tuning the stability of organic radicals: from covalent approaches to non-covalent approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An EPR Study on Highly Stable Nitroxyl-Nitroxyl Biradicals for Dynamic Nuclear Polarization Applications at High Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased stability of nitroxide radicals in ionic liquids: more than a viscosity effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Pyrrolidine-Based Nitroxides

Abstract

Pyrrolidine-based nitroxides represent a class of stable organic radicals with profound implications across various scientific disciplines, including chemistry, biology, and medicine. Their unique paramagnetic properties make them invaluable as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy, while their redox activity underlies their application as antioxidants and catalysts. This technical guide provides a comprehensive overview of the discovery, fundamental principles of synthesis, and key applications of these versatile molecules. We delve into the mechanistic details of their formation, offer detailed experimental protocols for their synthesis, and explore their expanding role in drug development and biomedical research. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the chemistry and utility of pyrrolidine-based nitroxides.

Introduction: The Dawn of Stable Radicals

The journey into the world of stable nitroxide radicals began in the early 1960s with the pioneering work of Rozantsev and colleagues.[1] This discovery challenged the long-held belief that free radicals were exclusively transient, highly reactive species. Among the various heterocyclic systems explored, the pyrrolidine scaffold emerged as a particularly robust framework for stabilizing the nitroxide moiety.[2][3] The five-membered ring structure, in conjunction with sterically shielding substituents adjacent to the nitroxyl group, confers exceptional stability to these radicals, allowing for their isolation and application in a wide range of contexts.[4][5]

The defining feature of nitroxides is the >N-O• group, which contains an unpaired electron.[1] This unpaired electron is responsible for their paramagnetic nature and their characteristic three-line EPR spectrum. The stability of pyrrolidine-based nitroxides is further enhanced by the presence of bulky substituents, such as methyl or ethyl groups, at the C2 and C5 positions, which sterically hinder the reactive radical center.[4] This steric protection is a key principle in the design of highly persistent nitroxides for in-vivo applications.[4][5]

The Cornerstone of Synthesis: Oxidation of Pyrrolidine Precursors

The primary and most fundamental method for the synthesis of pyrrolidine-based nitroxides is the oxidation of their corresponding secondary amine or hydroxylamine precursors. This transformation is the linchpin of nitroxide chemistry, and a thorough understanding of its mechanism is crucial for the rational design and synthesis of novel derivatives.

Mechanistic Insights into Amine Oxidation

The oxidation of a secondary amine to a nitroxide is a stepwise process that involves the removal of two electrons and a proton. While various oxidizing agents can be employed, the general mechanism often proceeds through an aminyl radical intermediate.[6] High-level ab initio molecular orbital theory calculations have provided significant insights into the energetics and feasibility of different reaction pathways.[7]

A plausible mechanism involves the initial abstraction of a hydrogen atom from the N-H bond of the secondary amine to form an aminyl radical. This is followed by oxidation of the aminyl radical to the nitroxide.[6] In some cases, particularly with tertiary amines, the activation can involve hydrogen abstraction from an adjacent carbon atom, followed by a series of reactions leading to the formation of the nitroxide.[6] The choice of oxidant and reaction conditions can significantly influence the efficiency and selectivity of this process.

Common Oxidizing Agents and Their Rationale

A variety of oxidizing agents have been successfully employed for the synthesis of nitroxides. The choice of reagent is often dictated by the specific substrate, desired yield, and scalability of the reaction.

-

Hydrogen Peroxide with a Catalyst: This is a common and relatively mild method. Catalysts such as sodium tungstate or phosphotungstic acid are often used to activate the hydrogen peroxide. This system is advantageous due to its low cost and environmental friendliness.

-

m-Chloroperoxybenzoic Acid (m-CPBA): A versatile and effective oxidizing agent for a wide range of amines.[8] It is particularly useful for the oxidation of sterically hindered amines. The reaction is typically carried out in a chlorinated solvent at or below room temperature.

-

Dinitrogen Pentoxide (N₂O₅): A powerful oxidizing agent capable of converting amines to nitro compounds, with the reaction proceeding through nitramine and nitroso intermediates.[9] Its high reactivity requires careful control of reaction conditions.

-

Electrochemical Oxidation: This method offers a sustainable and highly selective alternative to chemical oxidants.[10] Aminoxyl-mediated Shono-type oxidation, for instance, allows for the conversion of pyrrolidines to pyrrolidinones under mild conditions with high functional group compatibility.[10]

Synthetic Strategies for Functionalized Pyrrolidine Nitroxides

The true utility of pyrrolidine-based nitroxides lies in the ability to introduce a wide array of functional groups onto the pyrrolidine ring. This functionalization is key to their application as spin labels, molecular probes, and building blocks for more complex molecules.

Synthesis from Alkynyl-Substituted Pyrrolidine Nitroxides

A powerful strategy for creating complex, rigid polycyclic nitroxide systems involves the use of 2-alkynyl-substituted pyrrolidine nitroxides as starting materials.[11][12] These precursors can undergo intramolecular cycloaddition reactions to form fused ring systems.

3.1.1. Intramolecular Huisgen Cycloaddition

The intramolecular Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is a highly efficient method for the synthesis of triazole-fused pyrrolidine nitroxides. This "click" chemistry approach offers high yields and excellent functional group tolerance.

3.1.2. Protocol: Synthesis of a Tricyclic Fused Pyrrolidine Nitroxide

The following protocol is a representative example based on the literature for the synthesis of a tricyclic nitroxide via intramolecular Huisgen cycloaddition.[11][12]

Step 1: Synthesis of the Azido-Alkynyl Precursor

-

To a solution of the corresponding mesylated 2-alkynylpyrrolidine-1-oxyl in dimethyl sulfoxide (DMSO), add an excess of sodium azide (NaN₃).

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain the azido-alkynyl pyrrolidine nitroxide.

Step 2: Intramolecular Cycloaddition

-

Dissolve the purified azido-alkynyl precursor in a high-boiling point solvent such as dimethylformamide (DMF).

-

Heat the solution to induce the intramolecular cycloaddition (e.g., 80-100 °C).

-

Monitor the reaction until the starting material is consumed.

-

Remove the solvent under reduced pressure and purify the resulting tricyclic nitroxide by column chromatography.

Favorskii Rearrangement for Pyrrolidine Carboxylic Acids

The Favorskii rearrangement is a classic method for the synthesis of carboxylic acids from α-halo ketones. This reaction has been adapted for the synthesis of pyrrolidine nitroxide carboxylic acids, which are valuable precursors for the attachment of spin labels to biomolecules.[8][13] The reaction typically involves treating a brominated ketone precursor with a base, leading to a ring contraction and the formation of a carboxylic acid.[14]

Synthesis of Sterically Shielded Pyrrolidine Nitroxides

To enhance the in-vivo stability of nitroxides, sterically bulky groups are often incorporated at the C2 and C5 positions.[4][5] The synthesis of these "sterically shielded" nitroxides often requires multi-step sequences starting from appropriately substituted precursors. For example, 2,2,5,5-tetraethylpyrrolidine derivatives have shown significantly higher resistance to reduction compared to their tetramethyl counterparts.[4]

3.3.1. Quantitative Data: Reduction Rates of Sterically Shielded Nitroxides

The stability of nitroxides against bioreduction is a critical parameter for their in-vivo applications. The rate of reduction can be quantified by measuring their decay in the presence of reducing agents like ascorbate.

| Nitroxide Derivative | Substituents at C2, C5 | Relative Reduction Rate | Reference |

| 3-Carboxy-PROXYL | Tetramethyl | 1 (baseline) | [14] |

| Spirocyclohexyl derivative | Spirocyclohexyl | ~2 times slower than tetramethyl | [14] |

| Tetraethyl derivative | Tetraethyl | Up to 60 times slower than tetramethyl | [14][15] |

Applications in Drug Discovery and Biomedical Research

The unique properties of pyrrolidine-based nitroxides have led to their widespread use in various aspects of drug discovery and biomedical research.[16][17][18]

Spin Labels for Electron Paramagnetic Resonance (EPR) Spectroscopy